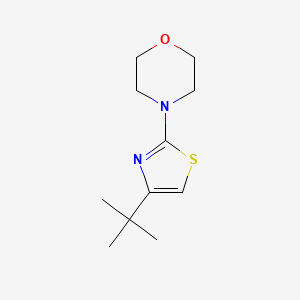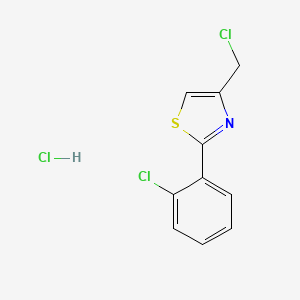
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical compounds with a thiazole ring, like the one in your compound, are widely used in medicinal chemistry due to their diverse biological activities . The chloromethyl and chlorophenyl groups could potentially make this compound reactive and useful in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or similar method, followed by the introduction of the chloromethyl and chlorophenyl groups .Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a chloromethyl group (CH2Cl) and a chlorophenyl group (a phenyl ring with a chlorine atom) attached .Chemical Reactions Analysis
The chloromethyl and chlorophenyl groups could potentially participate in various chemical reactions. For example, the chlorine atoms might be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, compounds with a thiazole ring often have aromatic properties .Scientific Research Applications
Corrosion Inhibition
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride and its derivatives have been extensively studied for their corrosion inhibition properties. For instance, thiazole derivatives have shown significant potential as corrosion inhibitors for metals in acidic environments. A study on 2,5-disubstituted 1,3,4-thiadiazoles, a class related to the thiazole family, revealed their effectiveness in protecting mild steel from corrosion in 1 M HCl solution, indicating a potential application for this compound in similar contexts (Bentiss et al., 2007).
Quantum Chemical Analysis
Quantum chemical and molecular dynamics simulation studies have been employed to predict the corrosion inhibition performances of thiazole derivatives. These studies help in understanding the electronic properties of the molecules, such as the highest occupied molecular orbital energy (E_HOMO) and the lowest unoccupied molecular orbital energy (E_LUMO), which are crucial for assessing their reactivity and interaction with metal surfaces. Such analyses could be applicable to this compound, providing insights into its potential as a corrosion inhibitor (Kaya et al., 2016).
Antimicrobial Applications
Thiazole derivatives have also been explored for their antimicrobial properties. A study on the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its formazans demonstrated moderate antimicrobial activity against several bacterial and fungal strains, suggesting potential health and sanitary applications for this compound and its related compounds (Sah et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS.ClH/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12;/h1-4,6H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJHRJJKQVXXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)
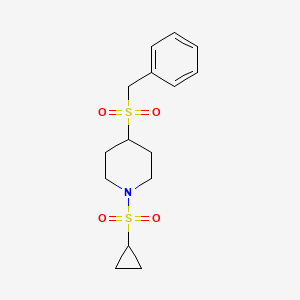

![7-(2,4-dichlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576359.png)
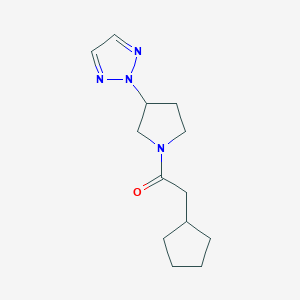
![Methyl {[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2576363.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)
![N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2576365.png)
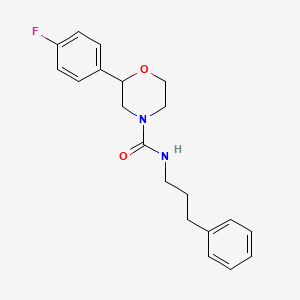


![Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2576374.png)
